1-(Pyridin-4-yl)-1,4-diazepane hydrochloride
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Overview
Description
1-(Pyridin-4-yl)-1,4-diazepane hydrochloride is a chemical compound that features a pyridine ring attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride typically involves the reaction of pyridine derivatives with diazepane under controlled conditions. One common method includes the use of pyridin-4-ylamine and 1,4-diazepane in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-4-yl)-1,4-diazepane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also feature a pyridine ring and are used in similar applications.
Imidazo[1,2-a]pyridines: Known for their medicinal properties and used in drug development.
Pyrazolo[3,4-b]pyridines: Another class of compounds with significant biological activity.
Uniqueness: 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1192191-43-7 |
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Molecular Formula |
C10H16ClN3 |
Molecular Weight |
213.71 g/mol |
IUPAC Name |
1-pyridin-4-yl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10;/h2-3,5-6,11H,1,4,7-9H2;1H |
InChI Key |
PXYGFLICCOHKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
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